molecular formula C9H5F3O3 B8269653 3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one CAS No. 76284-63-4

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one

Cat. No. B8269653
CAS RN: 76284-63-4
M. Wt: 218.13 g/mol
InChI Key: OULVXZPTDMUUDC-UHFFFAOYSA-N
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Description

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H5F3O3 and its molecular weight is 218.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one has been utilized in catalytic asymmetric synthesis. A study demonstrated its use in a chiral Lewis acid catalyzed tandem Friedel-Crafts/lactonization reaction. This method offers direct access to various 3-hydroxy-3-trifluoromethyl benzofuran-2-ones with high yields and enantioselectivity, highlighting its potential utility in medicinal chemistry (Ren et al., 2015).

Synthesis Routes

The compound has been the focus of research in developing new synthesis routes. For example, a facile route to 3-((trifluoromethyl)thio)benzofurans was reported, demonstrating a broad functional group tolerance in the reactions of trifluoromethanesulfanylamide with specific alkynylbenzenes (Sheng et al., 2014).

Studies on Organic Fluorine Compounds

A 1977 study on organic fluorine compounds synthesized 2- and 3-(Trifluorometyl) benzofurans. This research compared the reactivity of the trifluoromethyl group on the benzofuran ring with that on the indole ring, contributing to understanding the chemical behavior of such compounds (Kobayashi et al., 1977).

Fluorescence Properties

The impact of solvent-dependent variations on the fluorescence quantum yield of benzofuran derivatives has been studied. This research explored how intermolecular hydrogen bonding with solvents affects the conformation and fluorescence properties of these compounds, suggesting strategies for enhancing fluorescence in spectroscopic applications (Klymchenko et al., 2003).

Other Relevant Research

properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULVXZPTDMUUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503731
Record name 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one

CAS RN

76284-63-4
Record name 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
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3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one

Citations

For This Compound
1
Citations
M Wu, M Wang, S Cao - Chinese Journal of Chemistry, 2013 - Wiley Online Library
An efficient copper‐catalyzed trifluoromethylation of substituted phthalic anhydrides using (trifluoromethyl) trimethylsilane (Me 3 SiCF 3 ) as a nucleophilic trifluoromethylating reagent in …
Number of citations: 8 onlinelibrary.wiley.com

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